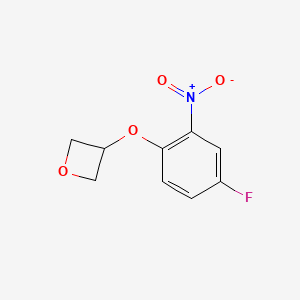

3-(4-Fluoro-2-nitrophenoxy)oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(4-Fluoro-2-nitrophenoxy)oxetane" belongs to a class of organic compounds known for containing an oxetane ring, a four-membered cyclic ether. This class of compounds is of interest due to their reactivity and potential applications in materials science, as well as their role as intermediates in pharmaceutical synthesis. The presence of fluorine and nitro groups on the phenyl ring introduces additional chemical properties, such as altered electron distribution, which can significantly impact the compound's reactivity and interactions.

Synthesis Analysis

The synthesis of related fluorinated nitrophenols, which are key precursors for compounds like "3-(4-Fluoro-2-nitrophenoxy)oxetane," has been explored through various methods. For instance, the synthesis of 3-Fluoro-4-nitrophenol involves steps like methoxylation and demethylation of 2,4-difluoronitrobenzene, with a final yield of 38.7% and purity of 99.5% (Zhang Zhi-de, 2011). Such methodologies can be adapted and optimized for synthesizing "3-(4-Fluoro-2-nitrophenoxy)oxetane" by incorporating an oxetane formation step.

Scientific Research Applications

Analytical Biochemistry Applications : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, closely related to the compound , is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, enhancing the sensitivity and specificity of detection (Watanabe & Imai, 1981).

Synthesis and Herbicidal Activity : Compounds starting from 5-fluoro-2-nitrophenol, structurally related to 3-(4-Fluoro-2-nitrophenoxy)oxetane, are synthesized and evaluated for herbicidal activity. Some of these compounds show potential as effective herbicides (Mingzhi Huang et al., 2005).

Antitubercular Agents Development : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their antitubercular activities, indicating the potential of structurally similar compounds in medicinal chemistry (Ang et al., 2012).

Oligomer Synthesis : 3,3′-Bis(chloromethyl)oxetane, a compound related to 3-(4-Fluoro-2-nitrophenoxy)oxetane, has been used in the synthesis of oligomers. These oligomers, after being modified with 3-ethoxypropylamine, show specific properties useful in polymer chemistry (Baudel et al., 2002).

Drug Discovery and Oxetane Chemistry : The inclusion of oxetane into drug molecules can significantly affect properties like solubility and metabolic stability, indicating the potential of 3-(4-Fluoro-2-nitrophenoxy)oxetane in drug design (Wuitschik et al., 2010).

properties

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPMXMSRGGDAPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-2-nitrophenoxy)oxetane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)